molecular formula C13H24N2O B1420269 1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one CAS No. 859522-16-0

1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one

Cat. No.: B1420269
CAS No.: 859522-16-0
M. Wt: 224.34 g/mol
InChI Key: BJGYWOUKGDTANQ-UHFFFAOYSA-N
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Description

It is a potent psychostimulant and has been extensively studied for its potential therapeutic and toxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one typically involves the reaction of piperidine with cyclohexylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives. These products have diverse applications in research and industry.

Scientific Research Applications

1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one involves its interaction with neurotransmitter receptors in the brain. It primarily targets dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and stimulation of the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    RTI-55: Another piperidine derivative with similar psychostimulant properties.

    RTI-121: A compound with a similar structure but different pharmacological profile.

    RTI-336: A related compound with potential therapeutic applications.

Uniqueness

1-[4-(Cyclohexylamino)piperidin-1-YL]ethan-1-one is unique due to its specific interaction with dopamine and norepinephrine transporters, making it a valuable tool in neuropharmacological research.

Properties

IUPAC Name

1-[4-(cyclohexylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-11(16)15-9-7-13(8-10-15)14-12-5-3-2-4-6-12/h12-14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGYWOUKGDTANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655738
Record name 1-[4-(Cyclohexylamino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859522-16-0
Record name 1-[4-(Cyclohexylamino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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